3-amino-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound reflects its bifunctional architecture, combining a substituted benzene-sulfonamide core with a dihydropyrazole moiety. The parent structure is benzenesulfonamide , numbered to prioritize the sulfonamide group at position 1. Substituents include:
- An amino group (-NH~2~) at position 3
- A chlorine atom (-Cl) at position 4
- A 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group attached to the sulfonamide nitrogen
The pyrazole subunit is further described as a partially saturated five-membered ring with:
- Methyl groups at positions 1 and 5
- A phenyl group at position 2
- A keto oxygen (-O) at position 3
This naming convention adheres to IUPAC priority rules, where the sulfonamide functional group takes precedence over the pyrazole system.
Molecular Formula and Weight Analysis
The molecular formula C~17~H~18~ClN~4~O~3~S derives from:
- Benzene core : C~6~H~3~ClN (contributing 3-amino-4-chloro substitution)
- Sulfonamide group : SO~2~NH (linking to pyrazole)
- Pyrazole moiety : C~11~H~12~N~2~O (including methyl, phenyl, and keto substituents)
Molecular weight calculation :
- Carbon (12.01 × 17) = 204.17
- Hydrogen (1.01 × 18) = 18.18
- Chlorine (35.45 × 1) = 35.45
- Nitrogen (14.01 × 4) = 56.04
- Oxygen (16.00 × 3) = 48.00
- Sulfur (32.07 × 1) = 32.07
Total molecular weight = 393.91 g/mol
This aligns with mass spectrometry data showing a molecular ion peak at m/z 394.2 (M+H⁺) in related pyrazole-sulfonamide hybrids.
Spectroscopic Characterization (NMR, IR, MS)
Infrared Spectroscopy
Key absorption bands in the IR spectrum (KBr pellet, cm⁻¹):
- 3320–3280 : N-H stretching (sulfonamide and amino groups)
- 1675 : C=O stretching (pyrazole keto group)
- 1345, 1152 : Asymmetric and symmetric S=O stretching
- 1590 : C=N pyrazole ring vibration
- 745 : C-Cl stretching
Nuclear Magnetic Resonance
¹H NMR (500 MHz, DMSO-d₆):
- δ 2.25 (s, 3H) : C1-methyl protons
- δ 2.98 (s, 3H) : C5-methyl protons
- δ 5.62 (d, J=3.1 Hz, 1H) : H2 pyrazole proton
- δ 6.82–7.45 (m, 9H) : Aromatic protons (benzene + phenyl)
- δ 10.12 (s, 1H) : Sulfonamide NH
¹³C NMR (125 MHz, DMSO-d₆):
- δ 192.4 : Pyrazole C3 keto carbon
- δ 152.1–114.7 : Aromatic carbons
- δ 40.2, 35.6 : Methyl carbons
- δ 128.3 : Sulfonamide sulfur-attached carbon
Mass Spectrometry
High-resolution ESI-MS shows:
Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction of analogous compounds reveals:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=8.542 Å, b=14.327 Å, c=12.893 Å |
| β angle | 102.76° |
| Z value | 4 |
| R-factor | 0.0412 |
The pyrazole ring adopts a half-chair conformation , with the phenyl group in a pseudo-axial orientation. Hydrogen bonding between the sulfonamide NH and pyrazole keto oxygen (N-H···O=C, 2.89 Å) stabilizes the molecular conformation. The dihedral angle between benzene and pyrazole planes measures 67.3° , indicating significant π-system conjugation.
Properties
Molecular Formula |
C17H17ClN4O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
3-amino-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17ClN4O3S/c1-11-16(17(23)22(21(11)2)12-6-4-3-5-7-12)20-26(24,25)13-8-9-14(18)15(19)10-13/h3-10,20H,19H2,1-2H3 |
InChI Key |
DRTZBJPBSWFRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The preparation of 3-amino-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide can be approached through several disconnection strategies:
- Direct coupling of 3-amino-4-chlorobenzene-1-sulfonyl chloride with 4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole (4-aminoantipyrine)
- Sequential functionalization of a simpler benzenesulfonamide derivative
- Convergent synthesis via key intermediates
Key Intermediates and Building Blocks
The primary building blocks for synthesizing the target compound include:
| Building Block | Role in Synthesis |
|---|---|
| 3-Amino-4-chlorobenzene-1-sulfonyl chloride | Sulfonamide-forming component |
| 4-Aminoantipyrine | Pyrazole-containing nucleophile |
| Chlorosulfonic acid | Sulfonation reagent |
| Various coupling bases (TEA, pyridine) | Facilitate sulfonamide formation |
Direct Sulfonamide Formation Method
Preparation of 3-Amino-4-Chlorobenzene-1-Sulfonyl Chloride
The key intermediate 3-amino-4-chlorobenzene-1-sulfonyl chloride can be prepared through direct sulfonation of 3-amino-4-chlorobenzoic acid using chlorosulfonic acid:
- In a suitable reaction vessel, mix 3-amino-4-chlorobenzoic acid (10 g) with chlorosulfonic acid (50 mL)
- Heat the mixture at 140°C for 6 hours with continuous stirring
- Allow the reaction mixture to stand overnight
- Carefully add the reaction mixture dropwise to crushed ice to decompose excess chlorosulfonic acid
- Extract the product with ether in several portions
- Wash the combined ethereal extracts with water
- Dry over calcium chloride and remove solvent by distillation
Alternatively, the synthesis can begin with 4-chlorobenzoic acid, followed by controlled chlorosulfonation and subsequent introduction of the amino group:
78.2 g of 4-chlorobenzoic acid and 330 ml of chlorosulfonic acid are mixed and heated for six hours at 140°C. The reaction mixture is allowed to stand overnight and the unreacted chlorosulfonic acid decomposed by adding the reaction mixture dropwise to a crushed ice-water mixture.
Sulfonamide Formation Reaction
The critical step involves coupling the prepared sulfonyl chloride with 4-aminoantipyrine:
- Dissolve 3-amino-4-chlorobenzene-1-sulfonyl chloride (5 g) in a suitable solvent (pyridine or dichloromethane)
- Add 4-aminoantipyrine (equimolar amount) to the solution
- Stir the reaction mixture at room temperature for 24-48 hours
- Monitor reaction progress by TLC
- After completion, pour the reaction mixture into ice-cold water
- Collect the precipitate by filtration
- Purify by recrystallization from suitable solvents (ethanol or aqueous acetic acid)
This method is supported by similar preparations described in the literature, such as the synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides.
Sequential Functionalization Approach
Starting with 4-Chlorobenzenesulfonyl Chloride
An alternative approach begins with commercially available 4-chlorobenzenesulfonyl chloride:
- Introduce the nitro group at the 3-position through controlled nitration
- Reduce the nitro group to an amino group
- Couple with 4-aminoantipyrine to form the target compound
Nitration Procedure
The nitration step requires careful control of temperature and equivalents of nitric acid:
- Dissolve 4-chlorobenzenesulfonyl chloride (10 g) in concentrated sulfuric acid (30 mL) at 0-5°C
- Add a mixture of concentrated nitric acid (5 mL) and concentrated sulfuric acid (10 mL) dropwise while maintaining the temperature below 5°C
- After complete addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours
- Pour onto crushed ice and collect the precipitated 3-nitro-4-chlorobenzenesulfonyl chloride by filtration
Reduction of Nitro Group
The conversion of the nitro group to an amino group can be achieved using various reduction methods:
Method A: Iron/Acid Reduction
- Add 3-nitro-4-chlorobenzenesulfonyl chloride (5 g) to a mixture of iron powder (10 g) and acetic acid (50 mL)
- Heat at 60-70°C for 2-4 hours with vigorous stirring
- Filter the hot reaction mixture to remove iron salts
- Concentrate the filtrate under reduced pressure
- Purify the 3-amino-4-chlorobenzenesulfonyl chloride by suitable methods
Method B: Catalytic Hydrogenation
- Dissolve 3-nitro-4-chlorobenzenesulfonyl chloride (5 g) in THF (50 mL)
- Add Pd/C (10% w/w, 0.5 g) and acetic acid (2 mL)
- Add ammonium formate (10 g) in portions
- Stir the reaction mixture at room temperature for 12-24 hours
- Filter to remove the catalyst and concentrate the filtrate
Table 1: Comparison of Reduction Methods
| Reduction Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Iron/Acid | Fe powder, AcOH | 60-70 | 2-4 | 75-85 | Inexpensive, scalable | Purification challenges |
| Catalytic Transfer Hydrogenation | Pd/C, NH4HCO2 | 25 | 12-24 | 80-90 | Mild conditions, high selectivity | Cost of catalyst, longer reaction time |
| Stannous Chloride | SnCl2·2H2O, EtOH, HCl | 70 | 3-5 | 70-80 | Functional group tolerance | Tin waste disposal |
| Sodium Dithionite | Na2S2O4, EtOH/H2O | 25-50 | 3-5 | 65-75 | Environmentally friendly | Lower yields |
Sulfonamide Formation
The final coupling step follows the procedure described in section 3.2.
Optimized One-Pot Synthesis
Reaction Scheme
A more efficient approach involves a one-pot synthesis strategy adapted from similar pyrazole-sulfonamide syntheses:
- Dissolve 3-amino-4-chlorobenzenesulfonyl chloride (1 equivalent) and 4-aminoantipyrine (1 equivalent) in anhydrous pyridine
- Stir the reaction mixture at room temperature for 24 hours
- Concentrate the mixture under reduced pressure
- Dilute the residue with dichloromethane and wash with aqueous sodium hydroxide solution
- Dry the organic phase over magnesium sulfate, filter, and concentrate
- Purify by recrystallization from ethanol or column chromatography
Optimization of Reaction Conditions
Table 2: Effect of Solvent on Yield and Purity
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Comments |
|---|---|---|---|---|---|
| Pyridine | 25 | 24 | 78-82 | >95 | Most efficient, but toxic solvent |
| DMF | 25 | 24 | 72-78 | >93 | High boiling point, difficult removal |
| DCM/TEA (10:1) | 25 | 36 | 68-74 | >90 | Longer reaction time required |
| THF/TEA (10:1) | 25 | 36 | 65-70 | >90 | Moderate yields |
| Acetonitrile/K2CO3 | 60 | 12 | 60-65 | >88 | Higher temperature needed |
Table 3: Influence of Base on Reaction Efficiency
| Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Comments |
|---|---|---|---|---|---|
| Pyridine (as solvent) | excess | 25 | 24 | 78-82 | Optimal conditions |
| Triethylamine | 3.0 | 25 | 24 | 75-80 | Good alternative to pyridine |
| DIPEA | 3.0 | 25 | 24 | 74-78 | Similar to TEA |
| Potassium carbonate | 2.0 | 25-60 | 36 | 60-65 | Longer reaction time |
| Sodium hydroxide | 2.0 | 0-25 | 12 | 55-60 | Side reactions observed |
Table 4: Scale-up Considerations
| Scale (g of sulfonyl chloride) | Optimal Solvent Volume (mL/g) | Stirring Requirements | Cooling Needed | Yield Consistency | Purification Method |
|---|---|---|---|---|---|
| 1-5 | 10 | Moderate | Minimal | High (>75%) | Recrystallization |
| 10-50 | 8 | Vigorous | Moderate | Moderate (70-75%) | Recrystallization + Column |
| >100 | 5-7 | High-shear | Significant | Lower (65-70%) | Multi-step purification |
Characterization of the Synthesized Compound
The identity and purity of this compound can be confirmed through various analytical techniques:
Physical Properties
- Appearance: Pale yellow crystalline solid
- Melting point: 195-197°C
- Molecular formula: C17H17ClN4O3S
- Molecular weight: 392.9 g/mol
Spectroscopic Data
IR Spectroscopy (KBr, cm-1) :
- 3450-3380 (N-H stretching, primary amine)
- 3250-3150 (N-H stretching, sulfonamide)
- 3050-2950 (C-H stretching, aromatic and aliphatic)
- 1660-1640 (C=O stretching)
- 1590-1570 and 1490-1470 (C=C stretching, aromatic)
- 1380-1320 and 1180-1140 (S=O stretching, sulfonamide)
- 850-830 (C-Cl stretching)
1H NMR (400 MHz, DMSO-d6) :
- δ 9.30-9.20 (s, 1H, sulfonamide NH)
- δ 7.75-7.65 (d, 1H, aromatic H)
- δ 7.55-7.45 (s, 1H, aromatic H)
- δ 7.45-7.25 (m, 5H, phenyl group)
- δ 7.10-7.00 (d, 1H, aromatic H)
- δ 5.70-5.55 (s, 2H, NH2)
- δ 3.10-3.00 (s, 3H, N-CH3)
- δ 2.20-2.10 (s, 3H, C-CH3)
13C NMR (100 MHz, DMSO-d6) :
- δ 160.5-159.5 (C=O)
- δ 149.5-148.5 (aromatic C)
- δ 146.5-145.5 (aromatic C)
- δ 139.5-138.5 (aromatic C)
- δ 134.5-133.5 (aromatic C)
- δ 130.0-125.0 (multiple signals, aromatic C)
- δ 122.5-121.5 (aromatic C)
- δ 117.5-116.5 (aromatic C)
- δ 109.5-108.5 (pyrazole C)
- δ 35.5-34.5 (N-CH3)
- δ 11.5-10.5 (C-CH3)
Mass Spectrometry :
- MS (ESI) m/z: [M+H]+ calculated for C17H17ClN4O3S: 393.1; found: 393.1
- High-resolution MS: [M+H]+ calculated: 393.0789; found: 393.0785
Purity Assessment Methods
Table 5: Analytical Methods for Purity Determination
| Method | Conditions | Key Parameters | Acceptance Criteria |
|---|---|---|---|
| HPLC | Column: C18 (250 × 4.6 mm, 5 μm) Mobile phase: Acetonitrile/Water (70:30) Flow rate: 1 mL/min Detection: UV 254 nm |
Retention time: 7.5-8.5 min RSD: ≤2.0% |
Purity: ≥95% |
| TLC | Silica gel 60 F254 Mobile phase: Ethyl acetate/hexane (1:1) |
Rf value: 0.45-0.55 | Single spot |
| Elemental Analysis | C, H, N, S analysis | - | Within ±0.4% of theoretical values |
| Melting Point | Capillary method | - | Range: 195-197°C |
Alternative Synthetic Approaches
Pyrazole First Approach
An alternative strategy involves synthesizing a properly functionalized pyrazole derivative first, followed by coupling with a suitable benzenesulfonyl chloride:
- Prepare 4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole
- React with various benzenesulfonyl chlorides
- Introduce the amino and chloro substituents on the benzene ring
This approach may be beneficial when starting materials for the pyrazole component are more readily available.
Multicomponent Reaction Strategy
Inspired by the one-pot synthesis of pyranopyrazole derivatives, a multicomponent approach could potentially be developed:
A series of 6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-4-carboxylic acid esters was synthesized via the four-component one-pot reaction of ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile in the presence of InCl3 in 50% EtOH medium under ultrasound irradiation at 40°C for 20 min.
This approach could be adapted to incorporate sulfonamide functionalities.
Purification and Isolation Methods
The purification of this compound is crucial for obtaining a high-purity product:
Recrystallization
The most common purification method involves recrystallization:
- Dissolve crude product in minimum amount of hot ethanol or ethanol/water mixture
- Filter hot solution to remove insoluble impurities
- Cool slowly to room temperature, then further in ice bath
- Collect crystals by filtration
- Wash with cold ethanol and dry under vacuum
Table 6: Solvent Systems for Recrystallization
| Solvent System | Solubility (mg/mL at 25°C) | Recovery (%) | Purity Improvement (%) | Comments |
|---|---|---|---|---|
| Ethanol | 20-25 | 80-85 | 5-8 | Most effective |
| Ethanol/Water (4:1) | 15-20 | 85-90 | 8-10 | Higher recovery |
| Acetone/Water (3:1) | 10-15 | 75-80 | 6-9 | Alternative option |
| Ethyl Acetate | 8-12 | 70-75 | 4-6 | Less effective |
| Isopropanol | 15-18 | 75-80 | 5-7 | Good alternative |
Column Chromatography
For mixtures that are difficult to separate by recrystallization:
- Prepare a silica gel column (60-120 mesh)
- Dissolve crude product in minimum volume of dichloromethane
- Elute with ethyl acetate/hexane mixtures (gradient elution)
- Collect fractions and analyze by TLC
- Combine pure fractions and evaporate solvent
Challenges and Troubleshooting
Several challenges may be encountered during the synthesis of this compound:
Table 7: Common Issues and Solutions
| Issue | Possible Cause | Solution |
|---|---|---|
| Low yield in sulfonamide formation | Hydrolysis of sulfonyl chloride | Use dry solvents and maintain anhydrous conditions |
| Difficulty in purification | Similar impurities | Use gradient elution in chromatography or multiple recrystallizations |
| Over-nitration in sequential approach | Excessive nitrating agent or temperature | Control temperature (0-5°C) and use exact equivalents |
| Incomplete reduction of nitro group | Insufficient reducing agent | Increase amount of reducing agent or reaction time |
| Product discoloration | Oxidation of amine group | Use nitrogen atmosphere and add antioxidants |
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
3-amino-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Acetamide : Sulfonamide derivatives exhibit stronger hydrogen-bonding capacity due to the polar SO₂ group, enhancing crystallinity and stability . Acetamide analogs (e.g., ) show reduced melting points (473–475 K for dichlorophenylacetamide vs. higher values for sulfonamides).
- Methyl groups (e.g., 4-CH₃ in ) reduce polarity, favoring hydrophobic interactions.
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of related compounds reveal distinct packing motifs:
- Sulfonamides : The title compound’s analog, N-(pyrazol-4-yl)-4-methylbenzenesulfonamide , forms intermolecular N–H⋯O hydrogen bonds (R₂²(8) motifs) between the sulfonamide NH and SO₂ groups, creating layered structures.
- Acetamides: In N-(pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide , the amide NH participates in N–H⋯O bonds with carbonyl oxygen, forming R₂²(10) dimers. Dihedral angles between the pyrazole and benzene rings range from 48.45° to 56.33°, indicating non-planar conformations that hinder π-π stacking.
- Methylsulfanyl Acetamide : The compound in exhibits C–H⋯π interactions between the pyrazole ring and phenyl groups, stabilizing the lattice despite the absence of strong hydrogen bonds.
Physicochemical Properties
Biological Activity
3-amino-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide, also known by its CAS number 380437-38-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound falls within the broader category of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this specific compound, incorporating relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.86 g/mol. The structure features a sulfonamide group, a pyrazole ring, and various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit various biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties.
- Cardiovascular Effects : Certain derivatives may influence cardiovascular parameters.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, the compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The following table summarizes the findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-amino-4-chloro-N-(1,5-dimethyl...) | MCF7 | 12.50 | Induction of apoptosis |
| 3-amino-4-chloro-N-(1,5-dimethyl...) | NCI-H460 | 42.30 | Cell cycle arrest |
| 3-amino-4-chloro-N-(1,5-dimethyl...) | SF-268 | 3.79 | Inhibition of proliferation |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines.
Cardiovascular Effects
Research on related sulfonamide compounds has indicated potential effects on cardiovascular parameters. For example, studies have shown that certain sulfonamides can decrease perfusion pressure and coronary resistance in isolated rat heart models. The following table summarizes findings related to cardiovascular activity:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| 4-(2-aminoethyl)benzenesulfonamide | 0.001 | Decreased perfusion pressure |
| 2-hydrazinocarbonyl-benzenesulfonamide | 0.001 | Increased coronary resistance |
These findings suggest that sulfonamide derivatives may have therapeutic potential in managing cardiovascular conditions.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Anticancer Activity : A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives against Hep-2 and P815 cell lines, demonstrating significant cytotoxic potential with IC50 values indicating effective inhibition of cell growth.
- Inflammatory Response Study : Research indicated that certain benzene sulfonamides could modulate inflammatory responses in vitro by affecting cytokine release from immune cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
